molecular formula C12H10N2O6 B554651 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- CAS No. 68123-33-1

2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-

Cat. No. B554651
CAS RN: 68123-33-1
M. Wt: 278.22 g/mol
InChI Key: JUEAHIVORWVODA-UHFFFAOYSA-N
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Description

“2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-” is a chemical compound with the molecular formula C12H10N2O6 . It is not intended for human or veterinary use and is primarily used for research.

Scientific Research Applications

Protein Binding and Neurotoxicity Studies

The compound has been studied for its comparative covalent protein binding characteristics, especially in relation to neurotoxicity. The research found that the binding patterns of 2,5-Hexanedione (HD) and its analogues to neurofilament proteins were significantly different, suggesting that differences in adduct levels at critical axonal target sites rather than the ability to form cross-linking adducts might be responsible for the observed variations in neurotoxicity (DeCaprio, Kinney, & LoPachin, 2009).

Cellular Accumulation and Antioxidant Activity

Pyrrolidine derivatives, including 2,5-Pyrrolidinedione, have been researched for their antioxidant properties. A study on pyrrolidine nitroxides with acetoxymethoxycarbonyl groups revealed that these compounds undergo hydrolysis by cellular esterases to form derivatives resistant to bioreduction. The research indicated that these compounds accumulate in mitochondria and demonstrate site-specific antioxidant activity, which has potential implications for managing conditions like hypertension (Dikalov, Dikalova, Morozov, & Kirilyuk, 2018).

Investigation in Magnetic Resonance Imaging (MRI)

The use of 2,5-Pyrrolidinedione derivatives in MRI has been explored due to their paramagnetic properties. Nitroxide radicals derived from these compounds participate in cellular redox reactions and influence the contrast in MRI as a function of time after administration. This property has been utilized to non-invasively assess the intracellular redox status of tissues, offering potential applications in cancer research (Hyodo et al., 2006).

Role in Modulating Enzyme Activity

The compound has been implicated in the induction of cytochrome P450 enzymes in rat liver. This process is critical in drug metabolism and can influence the hepatotoxicity of compounds. The modulation of enzyme activity by pyridine derivatives, including 2,5-Pyrrolidinedione derivatives, has significant implications for drug development and safety evaluation (Murray, Sefton, Martini, & Butler, 1997).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)20-12(17)7-8-1-3-9(4-2-8)14(18)19/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEAHIVORWVODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071121
Record name Succinimido (4-nitrophenyl)acetate
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Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-

CAS RN

68123-33-1
Record name 2,5-Dioxo-1-pyrrolidinyl 4-nitrobenzeneacetate
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Record name 2,5-Pyrrolidinedione, 1-(((4-nitrophenyl)acetyl)oxy)-
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Record name Benzeneacetic acid, 4-nitro-, 2,5-dioxo-1-pyrrolidinyl ester
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Record name 2,5-PYRROLIDINEDIONE, 1-(((4-NITROPHENYL)ACETYL)OXY)-
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